3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, leading to the formation of amines or reduced benzoxazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-4-carboxamide
- 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-6-carboxamide
Uniqueness
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to its specific substitution pattern on the benzoxazole ring, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-3-9-18(11-14(13)2)24-22(26)16-6-10-20-19(12-16)21(27-25-20)15-4-7-17(23)8-5-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
GETNXSCQJAVVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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